3-Chlorothiophene-2-carboxamide
Overview
Description
3-Chlorothiophene-2-carboxamide is an organic compound with the molecular formula C5H4ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorothiophene-2-carboxamide typically involves the chlorination of thiophene derivatives followed by amide formation. One common method is the reaction of 3-chlorothiophene-2-carboxylic acid with ammonia or an amine under appropriate conditions to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination and subsequent amide formation, similar to laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated thiophene derivatives, while nucleophilic substitution can yield various substituted thiophenes .
Scientific Research Applications
3-Chlorothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various biologically active compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chlorothiophene-2-carboxylic Acid: A precursor in the synthesis of 3-Chlorothiophene-2-carboxamide.
Thiophene-2-carboxamide: Lacks the chlorine substituent, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both the chlorine substituent and the carboxamide group, which confer distinct chemical and biological properties compared to other thiophene derivatives .
Properties
IUPAC Name |
3-chlorothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKVMZZENXNSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384567 | |
Record name | 3-chlorothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147123-68-0 | |
Record name | 3-Chloro-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147123-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chlorothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 147123-68-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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